molecular formula C9H11ClO3 B5763578 2-chloro-6-ethoxy-4-(hydroxymethyl)phenol

2-chloro-6-ethoxy-4-(hydroxymethyl)phenol

Cat. No.: B5763578
M. Wt: 202.63 g/mol
InChI Key: ZOHNVNLOASVXNO-UHFFFAOYSA-N
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Description

2-chloro-6-ethoxy-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C9H11ClO3 It is a phenolic compound characterized by the presence of a chlorine atom, an ethoxy group, and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-ethoxy-4-(hydroxymethyl)phenol can be achieved through several synthetic routes. One common method involves the chlorination of 6-ethoxy-4-(hydroxymethyl)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-ethoxy-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-chloro-6-ethoxy-4-(carboxymethyl)phenol.

    Reduction: this compound.

    Substitution: 2-amino-6-ethoxy-4-(hydroxymethyl)phenol or 2-thio-6-ethoxy-4-(hydroxymethyl)phenol.

Scientific Research Applications

2-chloro-6-ethoxy-4-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-6-ethoxy-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom and ethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that modulate biological pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-ethoxy-6-(hydroxymethyl)phenol: Similar structure but different positioning of the substituents.

    2-chloro-6-ethoxy-4-methylphenol: Lacks the hydroxymethyl group.

    2-chloro-6-ethoxyphenol: Lacks both the hydroxymethyl and methyl groups.

Uniqueness

2-chloro-6-ethoxy-4-(hydroxymethyl)phenol is unique due to the presence of both the ethoxy and hydroxymethyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a versatile compound in various applications.

Properties

IUPAC Name

2-chloro-6-ethoxy-4-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,11-12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHNVNLOASVXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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